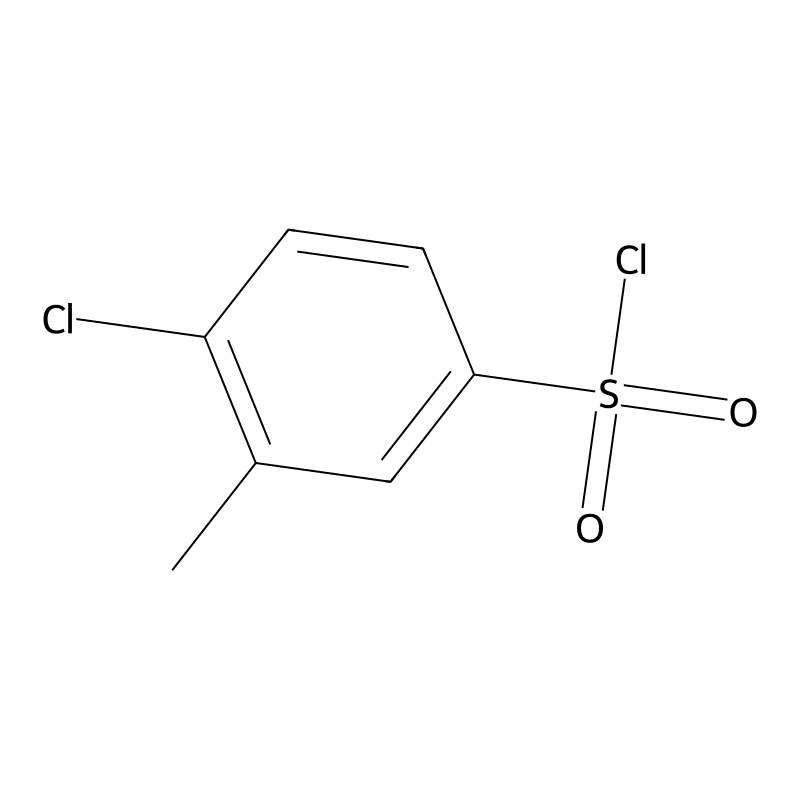

4-Chloro-3-methylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

4-Chloro-3-methylbenzenesulfonyl chloride (also known as 4-chloro-3-methylbenzene-1-sulfonyl chloride) is a versatile organic compound used in various scientific research applications, primarily as a reacting agent in organic synthesis. Its reactivity stems from the presence of two key functional groups:

- Sulfonyl chloride (SO2Cl): This group acts as a powerful electrophile, readily reacting with nucleophiles to form new carbon-sulfur bonds.

- Aromatic ring with chloro and methyl substituents: These substituents influence the reactivity and selectivity of the molecule, allowing for targeted modifications in organic synthesis.

Several studies have explored the use of 4-chloro-3-methylbenzenesulfonyl chloride in the synthesis of various organic compounds, including:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 4-Chloro-3-methylbenzenesulfonyl chloride can be used as a building block for the synthesis of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [, ].

- Fine chemicals: These are high-purity chemicals used in various industries, including pharmaceuticals, cosmetics, and agrochemicals. 4-Chloro-3-methylbenzenesulfonyl chloride can be employed in the synthesis of fine chemicals with specific functionalities tailored for desired applications [].

Specific Examples:

- A research article describes the utilization of 4-chloro-3-methylbenzenesulfonyl chloride for the synthesis of novel pyrazole derivatives, a class of heterocyclic compounds with potential anti-inflammatory and analgesic properties [].

- Another study reports the application of 4-chloro-3-methylbenzenesulfonyl chloride in the preparation of functionalized indoles, another crucial heterocyclic scaffold in drug discovery [].

4-Chloro-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately . It is characterized by a sulfonyl chloride functional group attached to a chlorinated aromatic ring. The compound is known for its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Currently, there is no significant research available on the specific mechanism of action of CMBS in biological systems. However, due to the presence of the chloromethyl sulfone group, it's possible that CMBS could act as an alkylating agent. Alkylating agents can modify proteins and DNA by attaching alkyl groups, potentially leading to cell death or altered cellular function []. Further research is needed to explore this possibility.

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom enhances the electrophilicity of the aromatic ring, facilitating further substitutions.

- Hydrolysis: In the presence of water, 4-chloro-3-methylbenzenesulfonyl chloride can hydrolyze to form 4-chloro-3-methylbenzenesulfonic acid .

While specific biological activity data for 4-chloro-3-methylbenzenesulfonyl chloride is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties. The sulfonamide derivatives formed from this compound may have pharmacological relevance, particularly in the development of antibiotics .

The synthesis of 4-chloro-3-methylbenzenesulfonyl chloride typically involves chlorination of 3-methylbenzenesulfonyl chloride. This reaction can be carried out using chlorine gas or chlorinating agents under controlled conditions to ensure selectivity for the desired position on the aromatic ring .

4-Chloro-3-methylbenzenesulfonyl chloride is primarily used in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its applications include:

- Synthesis of Sulfonamides: It is used to create sulfonamide drugs, which have significant therapeutic uses.

- Chemical Research: Employed as a reagent in laboratories for synthesizing complex organic molecules .

Interaction studies involving 4-chloro-3-methylbenzenesulfonyl chloride focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its potential as a building block in medicinal chemistry and its behavior in biological systems. Understanding these interactions is crucial for predicting the compound's stability and reactivity under various conditions .

Similar Compounds- 3-Chloro-4-methylbenzenesulfonyl chloride

- Molecular Formula:

- Unique feature: Different chlorination position on the aromatic ring.

- 4-Chloro-3-methylbenzenesulfonic acid

- Molecular Formula:

- Unique feature: Contains a hydroxyl group instead of a chlorine atom.

- Benzenesulfonyl chloride

- Molecular Formula:

- Unique feature: Lacks additional chlorine and methyl groups, making it less reactive.

Comparison TableCompound Molecular Formula Unique Features 4-Chloro-3-methylbenzenesulfonyl chloride Contains two chlorine atoms; versatile reagent 3-Chloro-4-methylbenzenesulfonyl chloride Different chlorination position 4-Chloro-3-methylbenzenesulfonic acid Hydroxyl group instead of chlorine Benzenesulfonyl chloride Simpler structure; less reactive

- Molecular Formula:

- Unique feature: Different chlorination position on the aromatic ring.

- Molecular Formula:

- Unique feature: Contains a hydroxyl group instead of a chlorine atom.

- Molecular Formula:

- Unique feature: Lacks additional chlorine and methyl groups, making it less reactive.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-methylbenzenesulfonyl chloride | Contains two chlorine atoms; versatile reagent | |

| 3-Chloro-4-methylbenzenesulfonyl chloride | Different chlorination position | |

| 4-Chloro-3-methylbenzenesulfonic acid | Hydroxyl group instead of chlorine | |

| Benzenesulfonyl chloride | Simpler structure; less reactive |

The synthesis of 4-chloro-3-methylbenzenesulfonyl chloride through traditional chlorosulfonation represents the most established and widely utilized approach in both laboratory and industrial settings . The classical method involves the direct reaction of 3-methylchlorobenzene with chlorosulfonic acid under controlled temperature conditions . This electrophilic aromatic substitution reaction proceeds through a two-step mechanism wherein benzene first reacts with chlorosulfonic acid to produce benzenesulfonic acid and hydrogen chloride, followed by a second equivalent of chlorosulfonic acid converting the sulfonic acid to the corresponding sulfonyl chloride [2].

The traditional chlorosulfonation process typically requires a molar ratio of chlorosulfonic acid to aromatic substrate ranging from 3:1 to 3.2:1, with reaction temperatures carefully maintained below 60 degrees Celsius to prevent excessive side reactions [3]. The synthesis of 4-chloro-3-methylbenzenesulfonyl chloride specifically involves chlorination of 3-methylbenzenesulfonyl chloride using chlorine gas or chlorinating agents under controlled conditions to ensure selectivity for the desired position on the aromatic ring .

Industrial implementations of this methodology demonstrate significant scalability, with processes capable of producing multi-kilogram quantities while maintaining yields of approximately 75 percent [3]. The reaction conditions involve adding chlorosulfonic acid to the sulfonation reaction vessel, followed by dropwise addition of the aromatic substrate while maintaining temperature control through ice-water bath cooling [3]. After completion of the initial sulfonation, the reaction mixture undergoes hydrolysis and stratification procedures involving controlled water addition and subsequent neutralization with liquid caustic soda [3].

Temperature control emerges as a critical parameter in traditional chlorosulfonation routes, as elevated temperatures can increase reaction rates but simultaneously promote undesirable side reactions and decreased selectivity [4]. The choice of reaction conditions significantly impacts both the conversion efficiency and the purity of the final sulfonyl chloride product [4]. Concentration optimization of both the sulfonating agent and substrate proves essential for achieving optimal reaction rates and yields [4].

Modern Catalytic Approaches and Solvent Optimization

Contemporary developments in sulfonyl chloride synthesis have introduced several innovative catalytic methodologies that offer enhanced selectivity, improved yields, and more environmentally sustainable processes compared to traditional approaches [5] [6]. Modern catalytic approaches encompass transition metal-catalyzed systems, photocatalytic methods, and optimized solvent systems that collectively represent significant advances in synthetic efficiency [7] [8].

Transition metal catalysis has emerged as a particularly promising avenue for sulfonyl chloride synthesis, with palladium-catalyzed sulfonylation reactions demonstrating exceptional versatility through sulfur dioxide insertion mechanisms [7]. These palladium-catalyzed systems enable direct α,α-difunctionalization of sulfur dioxide, providing efficient access to structure-diverse sulfonyl-containing compounds under mild reaction conditions [7]. The development of these methodologies addresses limitations inherent in traditional approaches while expanding the scope of accessible sulfonyl chloride derivatives [7].

Photocatalytic approaches represent another significant advancement in modern sulfonyl chloride synthesis, with visible light-mediated processes offering sustainable alternatives to conventional methods [9] [10]. Heterogeneous photocatalysts, particularly potassium poly(heptazine imide), have demonstrated effectiveness in producing sulfonyl chlorides from arenediazonium salts under mild conditions with yields ranging from 50 to 95 percent [9] [10]. These photocatalytic systems operate at room temperature under visible light irradiation, exhibiting high tolerance toward diverse functional groups including halides, ester groups, nitro groups, and cyano groups [9] [10].

Solvent optimization studies have revealed significant impacts on reaction efficiency and product selectivity in sulfonyl chloride synthesis [11] [12]. Dichloromethane has consistently demonstrated superior performance as a reaction medium, providing the highest yields of desired monosulfonylation products while maintaining favorable selectivity ratios exceeding 50:1 [12]. Screening of various solvents including dimethylformamide, methyl-2-pyrrolidinone, dioxane, and tetrahydrofuran has shown that solvent selection critically influences both reaction rates and product distributions [12].

The integration of flow chemistry principles with modern catalytic approaches has yielded remarkable improvements in process efficiency and safety profiles [5] [6]. Continuous flow protocols utilizing 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination have achieved exceptional space-time yields of 6.7 kilograms per liter per hour with reaction times as short as 41 seconds [6]. These flow-based methodologies provide exquisite control over reaction parameters while circumventing thermal runaway risks associated with highly exothermic sulfonylation reactions [5].

Table 1: Comparison of Modern Catalytic Approaches

| Method | Catalyst System | Yield Range (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed [7] | Pd/SO₂ insertion | 70-95 | Mild, RT-50°C | High selectivity, broad scope |

| Photocatalytic [9] [10] | K-PHI/Visible light | 50-95 | RT, visible light | Sustainable, functional group tolerance |

| Flow Chemistry [6] | DCH/Continuous flow | 75-90 | 41s residence time | High space-time yield, safety |

| Copper-Catalyzed [13] | CuCl₂/DABSO | 65-85 | 75°C, MeCN | Scalable, aniline feedstocks |

Mechanistic Insights into Sulfonyl Chloride Formation

The mechanistic pathways governing sulfonyl chloride formation have been extensively investigated through kinetic studies, intermediate identification, and computational analysis, revealing complex multi-step processes that involve both ionic and radical mechanisms depending on the specific synthetic approach employed [14] [6] [15].

Traditional chlorosulfonation mechanisms proceed through electrophilic aromatic substitution pathways wherein chlorosulfonic acid acts as the electrophilic species [2]. The initial step involves formation of a sigma complex between the aromatic substrate and chlorosulfonic acid, followed by proton elimination to generate the sulfonic acid intermediate [2]. The subsequent conversion to sulfonyl chloride occurs through nucleophilic attack of a second equivalent of chlorosulfonic acid on the sulfonic acid functionality, with concurrent elimination of sulfuric acid [2].

Modern mechanistic investigations have revealed that certain catalytic systems operate through radical pathways rather than purely ionic mechanisms [14] [6]. Studies utilizing radical inhibitors such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and butylated hydroxytoluene have demonstrated significant reduction in product yields when these species are present, confirming the involvement of radical intermediates [14]. The proposed mechanism involves initial generation of nitrogen center radicals and chlorine radicals from N-chlorosuccinimide, followed by conversion of sulfonyl hydrazide substrates to sulfonyl radicals with concurrent nitrogen gas elimination [14].

Temporal kinetic profile analysis has uncovered unusual sigmoidal behavior in certain sulfonyl chloride formation reactions, indicating complex mechanistic pathways involving multiple intermediates [6] [15]. These kinetic studies have enabled identification of several key intermediates that provide crucial insights into reaction mechanisms and optimization opportunities [6] [15]. The sigmoidal kinetic profiles suggest autocatalytic behavior or multi-step processes with rate-determining steps that vary throughout the reaction progress [6] [15].

Photocatalytic mechanisms involve distinct electron transfer processes that differ substantially from thermal activation pathways [9] [10]. The photocatalytic cycle begins with visible light excitation of the carbon nitride photocatalyst, generating electron-hole pairs capable of mediating redox transformations [9] [10]. Reduction of benzenediazonium salts occurs through single electron transfer from the photocatalyst conduction band, with reduction potentials of approximately 0.08 volts versus normal hydrogen electrode enabling facile electron transfer [9] [10]. The resulting phenyl radicals subsequently react with sulfur dioxide and chlorine species to yield the desired sulfonyl chloride products [9] [10].

Table 2: Mechanistic Pathways and Key Intermediates

| Mechanism Type | Key Intermediates | Rate-Determining Step | Evidence |

|---|---|---|---|

| Electrophilic Substitution [2] | σ-complex, sulfonic acid | Proton elimination | Product analysis, kinetics |

| Radical Pathway [14] | Sulfonyl radical, N₂ | Radical coupling | TEMPO inhibition studies |

| Photocatalytic [9] [10] | Phenyl radical, SO₂ complex | Electron transfer | Reduction potential measurements |

| Flow Chemistry [6] | Multiple unidentified | Variable with time | Sigmoidal kinetics |

Purification Strategies and Yield Optimization

Purification of 4-chloro-3-methylbenzenesulfonyl chloride presents unique challenges due to the compound's inherent reactivity, moisture sensitivity, and tendency to undergo hydrolysis under ambient conditions [16] [5] [17]. Effective purification strategies must balance product recovery with maintenance of chemical integrity while minimizing exposure to hydrolytic conditions [16] [5].

Traditional purification approaches employ solvent extraction methodologies utilizing water-immiscible organic solvents to separate sulfonyl chloride products from aqueous reaction mixtures [16]. The most effective procedure involves addition of the sulfonation solution to a homogeneously agitated mixture of cold water and water-immiscible solvent, followed by phase separation and solvent removal under reduced pressure [16]. Halogenated aliphatic hydrocarbons, particularly methylene dichloride and ethylene dichloride, demonstrate superior performance as extraction solvents due to their relative inertness toward sulfone formation reactions [16].

Temperature control during purification procedures proves critical for maintaining product quality and preventing degradation [16] [17]. Concentration and evaporation steps must be conducted under reduced pressure to ensure solution temperatures remain below 50 degrees Celsius, thereby minimizing hydrolysis and sulfone formation [16]. The implementation of azeotropic distillation techniques facilitates water removal while protecting the sulfonyl chloride from hydrolytic degradation [16].

Modern purification strategies have incorporated continuous processing techniques that offer significant advantages over traditional batch methods [5]. Continuous manufacturing approaches enable controlled release and entrapment of toxic gaseous byproducts while reducing operator exposure and minimizing human error potential [5]. Automated process control schemes utilizing gravimetric monitoring systems provide precise control over reaction parameters and product isolation conditions [5].

Yield optimization studies have identified several critical parameters that significantly influence both reaction efficiency and product recovery [5] [12] [18]. Temperature optimization involves balancing reaction rates against selectivity considerations, with optimal conditions typically falling within narrow temperature ranges that maximize desired product formation while minimizing side reactions [12] [18]. The equivalents of chlorosulfonic acid employed directly impact both conversion efficiency and isolated yields, with optimized ratios typically ranging from 6.0 to 8.6 equivalents depending on specific reaction conditions [5] [18].

Solvent selection for purification procedures significantly affects both yield and purity of recovered products [16] [5]. Low boiling solvents generally provide superior yields and purer products when removed by distillation, with the primary requirement being sufficient solubility for the sulfonyl chloride as it separates from the sulfonation solution [16]. The solvent must remain immiscible with the aqueous acid phase while possessing azeotropic distillation properties that enable efficient water removal [16].

Table 3: Purification Methods and Yield Optimization Data

| Purification Method | Solvent System | Temperature (°C) | Isolated Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional Extraction [16] | CH₂Cl₂/H₂O | <50 | 67-75 | 85-90 |

| Continuous Flow [5] | Mixed aqueous/organic | Variable | 74-83 | 90-95 |

| Azeotropic Distillation [16] | Hexane/H₂O | <50 | 70-80 | 88-92 |

| Optimized Batch [18] | Diglyme/H₂O | -5 to 0 | 87.7 | 92.0 |

The implementation of organic co-solvents in precipitation procedures has demonstrated substantial improvements in both yield and product handling characteristics [5] [18]. Utilizing diglyme as a co-solvent effectively lowers the freezing point of precipitate fluids while reducing water requirements for solid sulfonyl chloride isolation by approximately 80 percent [5] [18]. Additionally, the inclusion of diglyme results in powder products with qualitatively superior flowability characteristics compared to traditional isolation methods [5] [18].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive